3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
This compound belongs to the pyrazolo-triazolopyrimidine class, characterized by a fused heterocyclic core (pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine) substituted with a 3,4-dimethoxyphenyl group at position 3 and a phenyl group at position 5. Such derivatives are primarily investigated as kinase inhibitors, anticancer agents, and anticonvulsants .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-27-16-9-8-13(10-17(16)28-2)18-23-24-20-15-11-22-26(14-6-4-3-5-7-14)19(15)21-12-25(18)20/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZTDSTLGVRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest and apoptosis.
Pharmacokinetics
These properties can help predict the observed antitumor activity.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in the realm of cancer therapy and enzyme inhibition. The following sections will detail the biological activity of this compound based on recent research findings.
- Molecular Formula : C20H16N6O2
- Molecular Weight : 364.38 g/mol
- CAS Number : 1226457-10-8
Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family exhibit potent anticancer properties. The proposed mechanisms include:
- Caspase Activation : Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases (caspase-3, -8, and -9), which are crucial for programmed cell death .
- Inhibition of NF-κB Pathway : The compound has been observed to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax. This dual action enhances its potential as an anticancer agent .
- Autophagy Induction : It also triggers autophagy by increasing the formation of autophagosomes and inhibiting mTOR signaling pathways .
Anticancer Activity
The compound has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.25 | Apoptosis via caspase activation |
| MDA-MB-231 | 0.5 | Induction of autophagy |
| HepG2 | 0.48 | Inhibition of cell proliferation |
In comparative studies, it has demonstrated stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating its potential as a more effective therapeutic agent in oncology .
Enzyme Inhibition
Beyond anticancer activity, this compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-7-phenyl... | 0.057 | CDK2 |
| Sorafenib | 0.184 | CDK2 |
The inhibition of CDK2 is particularly noteworthy as it plays a crucial role in cell cycle regulation and is a validated target for cancer therapy .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrazolo derivatives on breast cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis more effectively than standard chemotherapeutics like cisplatin .
- Molecular Docking Studies : In silico studies utilizing molecular docking techniques revealed that this compound fits well into the active site of CDK2, suggesting a strong binding affinity that correlates with its inhibitory activity observed in vitro .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibit significant anti-inflammatory properties. A study demonstrated that various synthesized compounds from this class showed potent inhibition of prostaglandin synthesis, which is crucial in mediating inflammation. The compounds were noted to have lower ulcerogenic activity compared to Diclofenac®, suggesting a safer profile for long-term use in inflammatory conditions .
Antitumor Activity
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines have been explored for their antitumor potential. The structural characteristics of these compounds allow them to interact with various biological targets associated with cancer progression. For instance, some derivatives have shown efficacy in inhibiting specific kinases involved in tumor growth .
Antiviral Properties
Certain pyrazolo derivatives have been investigated for antiviral applications. Their ability to inhibit viral replication makes them candidates for further development against viral infections. The mechanism often involves interference with viral enzymes or host cell pathways exploited by viruses .
Case Study 1: Synthesis and Evaluation
A series of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives were synthesized and evaluated for anti-inflammatory activity. The study highlighted the synthesis of various analogs and their pharmacological profiling against carrageenan-induced edema models. Compounds demonstrated significant anti-inflammatory effects with favorable safety profiles .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies on this compound class revealed that modifications on the phenyl rings significantly influence biological activity. For example, the introduction of methoxy groups on the aromatic rings enhanced anti-inflammatory potency while reducing toxicity . This insight guides future synthetic efforts to optimize therapeutic profiles.
Comparison with Similar Compounds
Structural Isomerism and Core Modifications
Pyrazolo-triazolopyrimidines exhibit isomerism based on the triazolo ring fusion. For example:
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (e.g., compound 8 in ): Differs in triazolo ring fusion ([1,5-c] vs. [4,3-c]), affecting electronic properties and binding affinity. Isomerization under acidic conditions can occur via Dimroth rearrangement, altering biological activity .
- Thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine (): Replaces the pyrazole ring with a thiophene, enhancing anticonvulsant activity (e.g., compound 5o, ED50 = 11.5 mg/kg in MES test) .
Research Findings and Pharmacological Implications
- Anticancer Activity : Derivatives with bromophenyl or pyridinyl groups () show potent antiproliferative effects (IC50 < 2.5 µM) via kinase inhibition .
- Anticonvulsant Activity: Thieno derivatives (e.g., 5o) outperform carbamazepine in MES tests, suggesting structural flexibility in target engagement .
- Receptor Selectivity: Methoxy and hydroxyl groups () optimize adenosine receptor binding, a feature relevant to the target compound’s 3,4-dimethoxy motif .
Q & A
Basic Research Questions
Q. How is the synthesis of 3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as chlorination of precursors followed by hydrazinolysis and condensation. Optimizing reaction conditions (e.g., temperature: 80–120°C, solvent: ethanol or dichloromethane) and stoichiometric ratios of reagents improves yield. Purity is validated via HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, controlling pH during hydrazinolysis minimizes byproducts .
Q. What techniques confirm the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving fused-ring systems, while ¹H/¹³C NMR assigns proton and carbon environments. Mass spectrometry (HRMS) confirms molecular weight. For instance, distinct aromatic proton signals in NMR (δ 7.2–8.6 ppm) and X-ray-derived bond lengths (1.35–1.45 Å for C-N bonds) validate the fused pyrazolo-triazolo-pyrimidine core .
Q. How are biological targets (e.g., enzymes) identified for this compound?
- Methodological Answer : Target identification involves computational docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like kinases or phosphodiesterases. Experimental validation uses fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding constants (Kd). For example, similar triazolo-pyrimidines showed IC50 values of 10–100 nM against PDE4B .
Advanced Research Questions
Q. How do substituents (e.g., 3,4-dimethoxyphenyl) influence regioselectivity during synthesis?
- Methodological Answer : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific ring positions. Density Functional Theory (DFT) calculations predict reactive sites, while reaction monitoring via TLC/LC-MS tracks intermediate formation. For example, methoxy groups enhance para-substitution in aryl rings during condensation steps .
Q. What strategies mitigate low solubility in biological assays?
- Methodological Answer : Solubility is improved via co-solvents (DMSO <5% v/v), micellar formulations (e.g., Cremophor EL), or salt formation (hydrochloride salts). LogP values (calculated: ~3.5) guide solvent selection. Dynamic light scattering (DLS) assesses nanoparticle formulations for in vivo studies .
Q. How are structure-activity relationships (SAR) explored for derivatives?
- Methodological Answer : Systematic substitution at the 3-(3,4-dimethoxyphenyl) and 7-phenyl positions is performed. Biological testing (e.g., IC50 against cancer cell lines) correlates with substituent electronic/hydrophobic parameters. For example, fluorinated analogs show 10-fold higher potency due to enhanced membrane permeability .
Q. What methods resolve contradictions in reported biological activity data?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based assays) identifies assay-specific artifacts. Meta-analysis of literature data with standardized protocols (e.g., fixed ATP concentrations in kinase assays) reduces variability. Contradictions in IC50 values may arise from differences in protein purity or buffer conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
